sodium;4-aminobenzenesulfonate;hydrate
CAS No.:
Cat. No.: VC13340134
Molecular Formula: C6H8NNaO4S
Molecular Weight: 213.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8NNaO4S |
|---|---|
| Molecular Weight | 213.19 g/mol |
| IUPAC Name | sodium;4-aminobenzenesulfonate;hydrate |
| Standard InChI | InChI=1S/C6H7NO3S.Na.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;/h1-4H,7H2,(H,8,9,10);;1H2/q;+1;/p-1 |
| Standard InChI Key | VDGKZGAQOPUDQL-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |
| Canonical SMILES | C1=CC(=CC=C1N)S(=O)(=O)[O-].O.[Na+] |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
Sodium 4-aminobenzenesulfonate hydrate is systematically named as sodium;4-aminobenzenesulfonate;hydrate under IUPAC guidelines. Its molecular formula varies slightly depending on hydration state: the anhydrous form is , while the hydrated form typically includes one or two water molecules ( or ) . The compound’s structure features a benzene ring substituted with an amino group at the para position and a sulfonate group, which is neutralized by a sodium ion .
Table 1: Key Physicochemical Properties
The compound’s crystalline structure enables strong intermolecular interactions, particularly through hydrogen bonding between water molecules and sulfonate groups . Spectral data, including NMR and FTIR, confirm the presence of characteristic peaks for the aromatic amine () and sulfonate () functionalities .
Synthesis and Industrial Production
Synthetic Pathways
The industrial synthesis of sodium 4-aminobenzenesulfonate hydrate involves two primary steps:
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Sulfonation of Aniline: Aniline reacts with concentrated sulfuric acid at to form 4-aminobenzenesulfonic acid. This electrophilic substitution reaction proceeds via the generation of a sulfonic acid group at the para position .
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Neutralization with Sodium Hydroxide: The sulfonic acid is neutralized with aqueous NaOH, yielding the sodium salt. Subsequent crystallization in the presence of water produces the hydrated form .
Table 2: Optimization Parameters for Industrial Synthesis
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | Higher purity (>98%) | |
| NaOH Concentration | 20–30% w/w | Prevents over-neutralization |
| Crystallization Time | 12–24 hours | Enhances crystal uniformity |
Industrial scale production prioritizes controlling exothermic reactions during sulfonation and minimizing byproducts like ortho-substituted isomers . Advanced filtration techniques ensure a final purity of , as verified by HPLC .
Applications in Science and Industry
Dye and Pigment Manufacturing
The compound serves as a precursor to azo dyes, where its diazotized form couples with aromatic amines or phenols to produce vibrant colors. For example, reaction with β-naphthol yields Methyl Orange, a pH indicator . Its sulfonate group enhances water solubility, making it ideal for textile dyes .
Pharmaceutical Intermediates
In drug synthesis, sodium 4-aminobenzenesulfonate hydrate is alkylated to produce sulfonamide antibiotics. Its ability to inhibit dihydropteroate synthase—a key enzyme in bacterial folate synthesis—has been exploited in antimicrobial agents .
Environmental Remediation
Recent studies demonstrate its role in biodegradation processes. A co-culture of Afipia sp. 624S and Diaphorobacter sp. 624L degrades 4-aminobenzenesulfonate via hydroxylation and ring cleavage, offering a sustainable method for treating industrial wastewater .
| Hazard Category | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Use nitrile gloves |
| Eye Damage | Category 2 | Wear safety goggles |
| Acute Toxicity | Not classified | Avoid ingestion/inhalation |
Recent Research and Innovations
Metal Ion Complexation
The sulfonate group chelates metal ions such as and , forming stable complexes used in catalysis and wastewater treatment. Spectroscopic studies reveal a binding affinity order of , with stability constants () ranging from 4.2 to 5.8 .
Advanced Material Synthesis
Functionalization of carbon nanotubes with sodium 4-aminobenzenesulfonate hydrate improves dispersibility in aqueous media, enabling applications in conductive polymers and sensors .
Enzymatic Inhibition Mechanisms
As a competitive inhibitor of sulfotransferases, the compound disrupts sulfation pathways in cancer cells. In vitro studies report values of against heparan sulfate sulfotransferase, highlighting its therapeutic potential .
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